![molecular formula C24H30N6O4 B2912861 8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899727-22-1](/img/structure/B2912861.png)

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

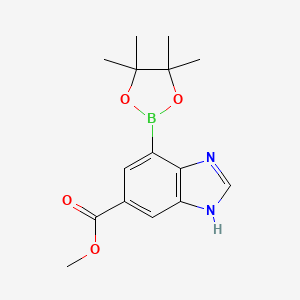

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazo[2,1-f]purine ring system is a fused ring structure that is part of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the overall shape of the molecule .科学的研究の応用

ATRP Initiator

- Application : ATRP is a versatile polymerization technique used to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities. The morpholino functionality in this compound facilitates its binding to RNA or other therapeutics, making it valuable in drug delivery systems and bioconjugation studies .

MEHQ Inhibitor

- Application : It acts as an inhibitor for the polymerization of methyl methacrylate (MMA) in the presence of 4-methoxyphenol (MEHQ). MEHQ is commonly used to prevent premature polymerization during storage of MMA monomers. The morpholino functionality enhances its performance as an inhibitor .

Modification of Purine Nucleoside Phosphorylase (PNP) Binding Pocket

- Application : By altering the binding pocket, it becomes possible to enhance the enzymatic activity of PNP. For instance, in a coupled reaction with Brevibacillus borstelensis LK01 pyrimidine nucleoside phosphorylase, the conversion rates remarkably improved, reaching 89.94% for cladribine and 81.24% for 2-fluoro-2′-deoxyadenosine within 10 hours .

Halogen Substitution Reactions

- Application : Researchers have studied the substitution of these halogen atoms with nucleophilic reagents to synthesize various derivatives. For example, 2,4-dichloro-8-methyl-7-phenylimidazo[1,2-f]-purine can be obtained through chlorination. Further substitution can yield 4-amino and 2,4-diamino derivatives with potential biological activities .

作用機序

Target of Action

Based on its structural similarity to other imidazo[2,1-f]purine derivatives , it may interact with purine nucleoside phosphorylase , an enzyme involved in purine metabolism.

Mode of Action

The morpholino functionality present in the compound can potentially bind to rna or other therapeutics . This interaction could lead to changes in the function or expression of the target, thereby influencing cellular processes.

Biochemical Pathways

The compound may affect the purine metabolism pathway due to its potential interaction with purine nucleoside phosphorylase . This enzyme catalyzes the conversion of a purine nucleoside and phosphate into a purine nucleobase and alpha-D-ribose 1-phosphate . Alterations in this pathway could have downstream effects on DNA and RNA synthesis, as well as ATP production.

特性

IUPAC Name |

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O4/c1-5-34-19-9-7-6-8-18(19)29-16(2)17(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)11-10-27-12-14-33-15-13-27/h6-9H,5,10-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVWSTUWKOZSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-isopropylphenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2912781.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2912782.png)

![(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2912784.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912791.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2912793.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)

![N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2912797.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2912798.png)